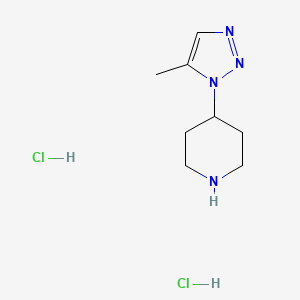

![molecular formula C22H30N6O3 B2695844 7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione CAS No. 887030-50-4](/img/structure/B2695844.png)

7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biological molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, a bicyclic aromatic ring system consisting of a pyrimidine ring fused to an imidazole ring. Attached to this core would be a piperazine ring, which is a non-aromatic six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

As a purine derivative, this compound might undergo reactions similar to other purines, such as alkylation, acylation, or nucleophilic aromatic substitution . The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as protonation, alkylation, or acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring might increase its basicity and solubility in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Cardiovascular Activity

One research domain involves the synthesis and evaluation of cardiovascular activities. For example, derivatives of similar purine compounds have been synthesized and tested for their antiarrhythmic and hypotensive activities. Studies have shown that certain purine derivatives exhibit strong prophylactic antiarrhythmic activity and hypotensive effects, indicating potential applications in cardiovascular disease treatment and management (Chłoń-Rzepa et al., 2004).

Antimicrobial and Antituberculosis Activity

Research into purine linked piperazine derivatives has identified new potent inhibitors of Mycobacterium tuberculosis. These compounds target MurB, disrupting the biosynthesis of peptidoglycan, and exert antiproliferative effects. This highlights the potential application in developing preclinical agents against tuberculosis, with certain analogues showing greater potency relative to existing drugs like Ethambutol (Konduri et al., 2020).

Antihistaminic Activity

Another application area is the development of antihistaminic agents. Derivatives of 1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)- substituted-alkyl]-1H-purine-2,6-diones have been synthesized and evaluated for their antihistaminic activity. Some compounds displayed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their potential as antihistaminic drugs (Pascal et al., 1985).

Synthesis Techniques and Chemical Engineering

The compound's relevance extends into synthetic chemistry and organic crystal engineering. For example, studies have explored the synthesis of 2,6-bridged piperazine-3-ones using N-acyliminium ion chemistry, demonstrating advanced techniques in organic synthesis that could be applicable for creating structurally complex and functionally diverse pharmaceuticals (Veerman et al., 2003).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3/c1-4-31-14-13-28-18-19(25(3)22(30)24-20(18)29)23-21(28)27-11-9-26(10-12-27)15-17-7-5-16(2)6-8-17/h5-8H,4,9-15H2,1-3H3,(H,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFACTNHUKKAHGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-ethoxyethyl)-3-methyl-8-(4-(4-methylbenzyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

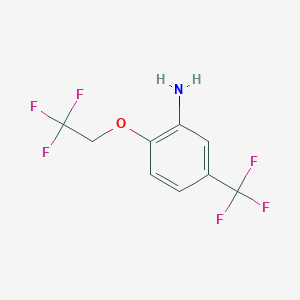

![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2695762.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2695763.png)

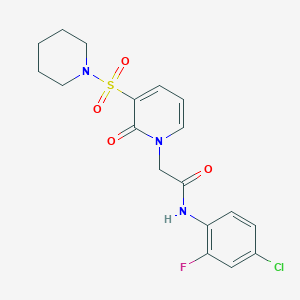

![1-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2695766.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2695769.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2695774.png)

![2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2695775.png)

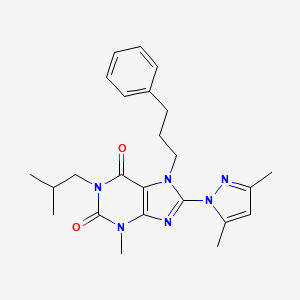

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695780.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2695783.png)